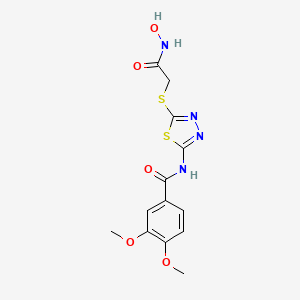

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S2/c1-21-8-4-3-7(5-9(8)22-2)11(19)14-12-15-16-13(24-12)23-6-10(18)17-20/h3-5,20H,6H2,1-2H3,(H,17,18)(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSOCUKPCAPAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₄N₄O₃S

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a thiadiazole ring, a hydroxyamino group, and a methoxybenzamide moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit antimicrobial properties. The presence of the thiol group in the structure enhances the interaction with microbial enzymes, potentially leading to inhibition of growth .

- Antioxidant Properties : Compounds containing thiadiazole and hydroxy groups often demonstrate antioxidant activity. This is crucial for protecting cells from oxidative stress and may play a role in preventing various diseases .

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation . This inhibition can lead to reduced cell growth in cancerous tissues.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Inhibition of DHFR and other metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Cancer Research : In vitro studies demonstrated that thiadiazole-containing compounds could inhibit the proliferation of human cancer cell lines by downregulating DHFR levels. This suggests potential applications in cancer therapeutics, particularly for tumors resistant to conventional treatments like methotrexate .

- Oxidative Stress Studies : Research has shown that compounds with similar structures can reduce oxidative stress markers in cellular models. These findings highlight the compound's potential for applications in neurodegenerative diseases where oxidative damage is prevalent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been screened for their activity against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that certain derivatives demonstrated high anticancer activity compared to standard drugs like 5-fluorouracil and cyclophosphamide .

Antimicrobial Properties

Thiadiazole derivatives are often associated with antimicrobial activity. The compound's structure allows it to interact with microbial enzymes and receptors, potentially disrupting their functions. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

- A study published in a peer-reviewed journal reported on the anticancer screening of thiadiazole derivatives against a 60-cell panel assay, revealing broad-spectrum activity .

- Another investigation focused on the synthesis and evaluation of related benzamide derivatives as RET kinase inhibitors for cancer therapy, demonstrating moderate to high potency .

These findings underscore the potential applications of this compound in drug development.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves sequential functionalization of the thiadiazole core. Critical steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under basic conditions .

- Amide coupling : Use of EDCI or DCC to attach the 3,4-dimethoxybenzamide moiety .

- Thioether linkage introduction : Reaction of a mercaptoacetamide intermediate with the thiadiazole scaffold . Characterization requires NMR (¹H/¹³C for substituent analysis), IR (amide C=O and thiadiazole C-S bonds), and HRMS for molecular weight confirmation .

Q. What preliminary biological assays are recommended for activity screening?

Initial screening should focus on:

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .

- Antimicrobial testing : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays for kinases or hydrolases linked to its thiadiazole and hydroxamate motifs .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the thiadiazole sulfur .

- Temperature control : 60–80°C for amide coupling to minimize side reactions .

- Catalyst use : Triethylamine or DMAP to accelerate acylation steps .

- Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (DMSO ≤0.1%) .

- Compound stability : Perform HPLC stability tests under assay conditions to rule out degradation .

- Target selectivity : Use siRNA knockdown or CRISPR-edited cells to validate target specificity .

Q. What computational approaches support structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or HDACs .

- DFT calculations : Analyze electronic effects of substituents (e.g., 3,4-dimethoxy vs. nitro groups) on reactivity .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How to validate the compound’s mechanism of action experimentally?

- Cellular assays : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Western blotting : Quantify downstream proteins (e.g., PARP cleavage for apoptosis; p21 for cycle arrest) .

- Surface plasmon resonance (SPR) : Measure direct binding kinetics to purified target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.